2-(4-Fluoro-2-methyl-phenyl)pyrazine
Description
2-(4-Fluoro-2-methyl-phenyl)pyrazine is a heteroaromatic compound featuring a pyrazine core substituted with a 4-fluoro-2-methylphenyl group. The pyrazine ring, a six-membered aromatic system with two nitrogen atoms at positions 1 and 4, provides a planar structure conducive to π-π stacking interactions.
Synthetic routes for analogous pyrazine derivatives often involve condensation reactions, nucleophilic substitutions, or coupling strategies. For example, pyrazine derivatives with fluorophenyl groups can be synthesized via reactions between halogenated pyrazines and fluorinated arylpiperazines in polar solvents like ethanol or acetone, as seen in related syntheses of 6-(4-(2-fluorophenyl)piperazine-1-yl)pyridazinones .
Potential applications of this compound span medicinal chemistry (e.g., kinase inhibition) and materials science (e.g., coordination complexes), though empirical data specific to this compound remain sparse.
Properties
Molecular Formula |
C11H9FN2 |
|---|---|
Molecular Weight |
188.20 g/mol |
IUPAC Name |
2-(4-fluoro-2-methylphenyl)pyrazine |
InChI |
InChI=1S/C11H9FN2/c1-8-6-9(12)2-3-10(8)11-7-13-4-5-14-11/h2-7H,1H3 |
InChI Key |
UCCKKPNDNBFHGP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)F)C2=NC=CN=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparisons
The table below compares 2-(4-Fluoro-2-methyl-phenyl)pyrazine with structurally related pyrazine derivatives:
Key Insights
In contrast, alkyl-substituted pyrazines (e.g., 2,5-dimethylpyrazine) are electron-rich, favoring volatility and aroma production .
Biological Activity: Imidazo[1,2-a]pyrazines exhibit anticancer activity via interactions with kinase hinge regions (e.g., hydrogen bonding with Cys106), suggesting that substituent positioning in this compound could similarly influence target binding . Bulky substituents (e.g., trimethoxyphenylamino) improve kinase inhibition by occupying hydrophobic pockets, a design principle applicable to optimizing the methyl-fluorophenyl group .
Physicochemical Properties :
- The methyl group in this compound enhances lipophilicity (predicted logP ~2.5), favoring membrane permeability compared to polar derivatives like fructosazine (hydroxyl-rich, logP < 0) .
- Fluorination reduces metabolic degradation, a feature critical for drug candidates .
Applications :
- Pharmaceuticals : Pyrazines with aryl substituents are explored as kinase inhibitors or antiviral agents, while alkylpyrazines dominate flavor chemistry .
- Materials Science : Pyrazines act as ligands in coordination complexes; electron-withdrawing groups (e.g., fluorine) may tune metal-binding properties .
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